Alpha-Pyrrolidinopropiophenone is synthesized from precursor chemicals and is often found in illicit drug formulations. It is structurally analogous to diethylpropion, an appetite suppressant, and has been detected in various "ecstasy" tablets seized by law enforcement in Europe . As a member of the substituted cathinones, it is classified under controlled substances in several jurisdictions, including the United Kingdom and the United States, due to its potential for abuse and structural similarity to other controlled stimulants like methcathinone and pyrovalerone .
The synthesis of alpha-Pyrrolidinopropiophenone typically involves multiple steps that can vary based on the specific synthetic route employed. A common method includes the following:
The exact parameters (temperature, time, concentration) can vary significantly depending on the specific synthetic pathway chosen.
Alpha-Pyrrolidinopropiophenone has a molecular formula of with a molar mass of approximately .
Alpha-Pyrrolidinopropiophenone participates in various chemical reactions typical of ketones and amines:
These reactions highlight its potential reactivity profile, which is important for understanding both its synthetic pathways and its behavior in biological systems.
Alpha-Pyrrolidinopropiophenone acts primarily as a stimulant through its interaction with monoamine transporters:
The pharmacological effects observed in animal studies suggest that alpha-Pyrrolidinopropiophenone may produce significant stimulant effects but lacks some euphoric qualities compared to other stimulants like alpha-Pyrrolidinovalerophenone .
Alpha-Pyrrolidinopropiophenone hydrochloride typically appears as an off-white crystalline solid. Its physical properties include:
Characterization methods such as nuclear magnetic resonance spectroscopy (NMR), mass spectrometry (MS), and infrared spectroscopy (IR) are commonly employed to confirm identity and purity.
While alpha-Pyrrolidinopropiophenone has no approved medical uses due to its potential for abuse, it has been studied for its pharmacological properties:
Due to its structural similarities with other more widely used stimulants, ongoing research continues into its effects and potential therapeutic applications despite legal restrictions .
α-Pyrrolidinopropiophenone hydrochloride possesses the systematic IUPAC name 1-phenyl-2-(pyrrolidin-1-yl)propan-1-one hydrochloride, reflecting its core structural elements: a propiophenone backbone N-substituted with a pyrrolidine ring. The molecular formula is C₁₃H₁₇NO·HCl, yielding a molecular weight of 239.74 g/mol [3]. The crystalline solid exhibits characteristic properties including a melting point exceeding 220°C and solubility profiles enabling preparation in methanol (1-5 mg/mL), dimethyl sulfoxide (5 mg/mL), and phosphate-buffered saline (10 mg/mL) [3] [4]. Analytical characterisation reveals distinctive spectroscopic signatures: ultraviolet absorption maxima at 233nm and 317nm in methanol, with molar extinction coefficients of 17,000 ± 1,500 and 9,000 ± 1,000, respectively [7]. Structural verification techniques include infrared spectroscopy (IR), nuclear magnetic resonance (NMR), and mass spectrometry (MS), with the latter confirming a protonated molecular ion ([M+H]⁺) at m/z 204.1 for the free base [7].
The hydrochloride salt formation occurs through protonation of the tertiary amine nitrogen within the pyrrolidine ring, significantly influencing the compound's physicochemical behavior. This ionic form enhances water solubility relative to the free base and improves crystallinity for analytical standard production [4]. The structural confirmation of α-PPP hydrochloride relies on concordance between multiple analytical techniques: NMR validates carbon backbone connectivity and functional groups, IR identifies characteristic carbonyl stretching vibrations (~1680 cm⁻¹), and mass spectrometry confirms the molecular ion fragmentation pattern consistent with the α-pyrrolidinopropiophenone scaffold [4] [7].
Table 1: Core Chemical Identifiers of α-Pyrrolidinopropiophenone Hydrochloride
Property | Specification |
---|---|
Systematic Name | 1-phenyl-2-(pyrrolidin-1-yl)propan-1-one hydrochloride |
CAS Registry Number | 92040-10-3 |
Molecular Formula | C₁₃H₁₇NO·HCl |
Molecular Weight | 239.74 g/mol |
SMILES Notation | Cl.CC(N1CCCC1)C(=O)c2ccccc2 |
InChI Key | GR65F46FM8 |
Purity Specifications | ≥97% (HPLC) |
α-PPP emerged within the European designer drug market during the early 2000s, with initial forensic identifications occurring in Germany where laboratories detected it as an adulterant in purported "ecstasy" tablets seized by law enforcement agencies [1]. This period coincided with intensified regulatory pressure on established stimulants like 3,4-methylenedioxymethamphetamine (MDMA) and methamphetamine, creating market opportunities for structurally modified alternatives. Unlike many contemporaneous cathinones developed for recreational use, α-PPP was not initially designed as a therapeutic agent but rather represented a structural simplification of the scheduled anorectic pyrovalerone [1]. Analytical reports from the mid-2000s documented its metabolism and toxicological detection in rat models, establishing foundational data for forensic identification in biological specimens [1].
The compound's regulatory status evolved rapidly following its appearance in drug seizures. The United Kingdom implemented control measures through a comprehensive ban on substituted cathinones under the Misuse of Drugs Act 1971 (Amendment), classifying α-PPP as a Class B substance irrespective of specific isomer or salt form [1]. Germany followed with inclusion under the Neue-psychoaktive-Stoffe-Gesetz (NpSG), which restricted distribution to industrial and scientific applications while prohibiting human consumption [1]. In the United States, the Drug Enforcement Administration (DEA) noted structural similarities to Schedule I substances like methcathinone and pyrovalerone, potentially enabling prosecution under the Federal Analog Act if intended for human consumption [1]. The 2014 DEA Emerging Threat Report specifically identified α-PPP among monitored synthetic cathinones, reflecting its established presence in the North American NPS market [1].
α-PPP hydrochloride belongs to the α-alkylamino-phenone subclass of synthetic cathinones, characterized by a nitrogenous base attached to the alpha carbon of the propiophenone scaffold. Its classification specifically places it within the pyrrolidinyl cathinone subgroup due to the presence of the five-membered pyrrolidine ring [1]. This structural feature differentiates it from cathinones bearing dimethylamino (e.g., methcathinone), methylenedioxy (e.g., methylone), or furan ring systems. The compound exhibits a prototypical three-carbon linker between the phenyl ring and pyrrolidine nitrogen, contrasting with shorter-chain derivatives like α-pyrrolidinobutiophenone (α-PBP) and longer-chain variants such as α-pyrrolidinohexanophenone (α-PHP) [1]. Structure-activity relationship (SAR) studies indicate that stimulant potency peaks with four to five carbon atoms in the alkyl chain, positioning α-PPP as a moderate-efficacy compound relative to its higher homologs [1].
The α-PPP scaffold serves as the chemical foundation for numerous ring-substituted analogues, which manifest distinct pharmacological profiles based on electronic and steric modifications. Methylenedioxy substitution at the phenyl 3',4'-positions yields MDPPP (3',4'-methylenedioxy-α-pyrrolidinopropiophenone hydrochloride), which exhibits enhanced monoamine transporter affinity compared to the unsubstituted parent compound [5] [7]. Halogen substitutions, particularly para-fluoro modification (4'-F-α-PPP), introduce electron-withdrawing groups that influence metabolic stability and receptor binding kinetics [6]. These structural variations demonstrate how the α-PPP core facilitates exploration of structure-activity relationships within the pyrrolidinyl cathinone series, with ring modifications significantly altering pharmacological potency, selectivity, and metabolic fate.
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7